4-(4-Methylthiazol-5-yl)benzonitrile
Overview
Description
4-(4-Methylthiazol-5-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₈N₂S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiazol-5-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 4-methylthiazole. The reaction is carried out in the presence of potassium acetate and palladium diacetate as a catalyst in N,N-dimethylacetamide (DMA) under an inert atmosphere. The mixture is heated to 150°C and stirred for 19 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
4-(4-Methylthiazol-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler compound with similar structural features but lacking the benzonitrile group.
Benzonitrile: Contains the benzonitrile group but lacks the thiazole ring.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
4-(4-Methylthiazol-5-yl)benzonitrile is unique due to the combination of the thiazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUDLMVWBUGLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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